A-01: An In-Depth Technical Guide to 2-Methyl-5-nitrobenzene-1,4-diamine
A-01: An In-Depth Technical Guide to 2-Methyl-5-nitrobenzene-1,4-diamine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzene-1,4-diamine, a key chemical intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, synthesis, structural elucidation, and applications. Emphasis is placed on the causality behind experimental choices and methodologies. This guide includes detailed protocols, safety information, and data presented in accessible formats to support advanced research and development activities.
Chemical Identity and Physicochemical Properties
2-Methyl-5-nitrobenzene-1,4-diamine, also known by its synonym 2,5-Diamino-4-nitrotoluene, is an aromatic amine. The strategic placement of its functional groups—two amines, a nitro group, and a methyl group—on the benzene ring makes it a versatile precursor in various synthetic applications.
Table 1: Chemical Identity and Properties of 2-Methyl-5-nitrobenzene-1,4-diamine
| Property | Value | Source |
| IUPAC Name | 2-Methyl-5-nitrobenzene-1,4-diamine | - |
| Synonyms | 2,5-Diamino-4-nitrotoluene, 4-Nitro-2,5-toluenediamine | - |
| CAS Number | 60934-31-8 | [1] |
| Molecular Formula | C₇H₉N₃O₂ | [2] |
| Molecular Weight | 167.17 g/mol | [2] |
| Appearance | Red-Orange to Brown Solid | [3] |
| Melting Point | 174-176 °C | [3] |
| Boiling Point | 366.8 ± 32.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in Ethyl Acetate and Methanol | [3] |
| pKa | 4.23 ± 0.10 (Predicted) | [3] |
Synthesis and Purification
The synthesis of substituted nitroaromatics like 2-Methyl-5-nitrobenzene-1,4-diamine is a cornerstone of industrial and laboratory organic chemistry. The primary route involves the nitration of a toluene derivative, followed by reduction or amination steps. A common precursor is 2,4-dinitrotoluene.
Synthesis from 2,4-Dinitrotoluene
A prevalent laboratory-scale synthesis involves the selective reduction of one nitro group of 2,4-dinitrotoluene, followed by further functionalization. Another approach is the partial reduction of dinitrotoluene to a nitrodiamine. For instance, the reduction of 2,4-dinitrotoluene can be achieved using iron powder in an acidic medium, a classic and cost-effective method.[4]
Rationale for Experimental Choices:
-
Reducing Agent: Iron powder is chosen for its low cost and effectiveness in the selective reduction of nitro groups in the presence of an acid catalyst.
-
Solvent System: An ethanol-water mixture is often used to facilitate the solubility of the organic substrate while allowing for an aqueous acidic environment for the iron reduction.[4]
-
Acid Catalyst: A small amount of hydrochloric acid is used to activate the iron surface and initiate the reduction process.[4]
The following diagram illustrates a generalized workflow for the synthesis and purification of a diaminotoluene derivative from a dinitrotoluene precursor.
Caption: Generalized workflow for synthesis and purification.
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of 2-Methyl-5-nitrobenzene-1,4-diamine is achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are critical for confirming the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will differentiate between the aromatic carbons attached to the electron-donating amine and methyl groups and the carbon attached to the electron-withdrawing nitro group. Spectroscopic data for the related compound 4-nitrotoluene shows characteristic shifts that can be used as a reference.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine groups (-NH₂).
-
N-O Stretching: Strong, characteristic absorption bands for the nitro group (-NO₂) are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).
-
C-H Stretching: Signals for aromatic and aliphatic C-H bonds will also be present.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the structure. The fragmentation pattern can also offer clues about the molecule's connectivity. The molecular ion peak [M]⁺ would be expected at m/z 167.17.
Table 2: Expected Spectroscopic Data Summary
| Technique | Expected Key Features |
| ¹H NMR | Signals for aromatic protons, two sets of amine protons, and one methyl group. |
| ¹³C NMR | Unique signals for each carbon, with shifts influenced by attached functional groups. |
| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~1500-1550 & ~1300-1360 (N-O stretch). |
| MS (m/z) | Molecular ion peak at 167.17. |
Applications in Organic Synthesis and Drug Discovery
The unique arrangement of functional groups in 2-Methyl-5-nitrobenzene-1,4-diamine makes it a valuable building block, particularly in the synthesis of heterocyclic compounds.[6]
-
Precursor for Benzimidazoles and Quinoxalines: The adjacent diamine functionality allows for facile condensation reactions with carboxylic acids (or their derivatives) and 1,2-dicarbonyl compounds to form benzimidazoles and quinoxalines, respectively.[6] These heterocyclic cores are prevalent in many biologically active molecules.[6]
-
Intermediate in Dye Synthesis: Diamino-nitro-benzene compounds are used as intermediates in the synthesis of azo dyes and as components in hair dye formulations.[7]
-
Role in Medicinal Chemistry: The nitroaromatic scaffold itself is found in several therapeutic agents, particularly as antibacterial and anticancer agents.[8] The nitro group can often be reduced to an amine, which can then be further functionalized, making compounds like this versatile intermediates in the synthesis of drug candidates.[9] For instance, related nitroanilines are used in the synthesis of pharmaceuticals.[9]
Safety, Handling, and Toxicology
As with many nitroaromatic and amino compounds, appropriate safety precautions are essential when handling 2-Methyl-5-nitrobenzene-1,4-diamine.
-
Toxicity: Many nitrotoluene and diaminotoluene derivatives are classified as toxic if swallowed, inhaled, or in contact with skin.[10] They may also cause skin sensitization and are suspected of causing genetic defects or cancer.[11][12] For example, 2,5-Diaminotoluene sulfate is toxic if swallowed or inhaled and can cause an allergic skin reaction.[10]
-
Handling: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] Avoid creating dust, and prevent contact with skin and eyes.[13]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[3]
-
Disposal: Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Table 3: GHS Hazard Information (Based on related compounds)
| Hazard Class | Statement |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[10] |
| Skin Sensitization | May cause an allergic skin reaction.[10] |
| Carcinogenicity | Suspected of causing cancer.[11] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. |
Detailed Experimental Protocol: Synthesis and Characterization
This section provides a representative, step-by-step protocol for the synthesis of a diaminotoluene derivative via the reduction of a dinitrotoluene, which can be adapted for the target molecule.
Objective: To synthesize and characterize a diaminotoluene derivative.
Materials:
-
2,4-Dinitrotoluene (1.0 eq)
-
Iron powder (6.0 eq)[4]
-
50% Ethanol (v/v in water)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
15% Alcoholic Potassium Hydroxide
-
95% Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 2,4-dinitrotoluene, iron powder, and 50% ethanol.[4]
-
Initiation: Heat the mixture to boiling on a water bath with stirring. Slowly add a solution of concentrated HCl in 50% ethanol.[4]
-
Reaction: Reflux the mixture for 2-3 hours after the acid addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, make the hot mixture just alkaline to litmus paper by adding 15% alcoholic potassium hydroxide.[4]
-
Filtration: Without allowing the mixture to cool, filter off the iron salts using a Büchner funnel. Wash the reaction flask and the iron residue with two portions of hot 95% ethanol.[4]
-
Purification: Combine the filtrates and reduce the volume under reduced pressure. Cool the concentrated solution in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a suitable temperature.
-
Characterization:
-
Determine the melting point of the dried product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.
-
Analyze the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
References
-
National Center for Biotechnology Information (2024). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: International Agency for Research on Cancer. Available from: [Link]
-
PubChem (n.d.). 2,4-Diaminotoluene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem (n.d.). 2,6-Diamino-4-nitrotoluene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]
-
PubChem (n.d.). 2-(2-Methyl-3-nitrophenyl)benzene-1,4-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents (n.d.). US3149169A - Method of making 4-nitrotoluene.
- Google Patents (n.d.). US3933886A - Diamino-nitro-benzene compounds.
-
Human Metabolome Database (2013). Showing metabocard for 2,4-Diamino-6-nitrotoluene (HMDB0060362). Retrieved January 26, 2026, from [Link]
-
Organic Syntheses (n.d.). 2,4-diaminotoluene. Retrieved January 26, 2026, from [Link]
-
Corey Organics (n.d.). N-Methyl-4-Nitrobenzene-1,2-Diamine. Retrieved January 26, 2026, from [Link]
-
PubChem (n.d.). 2-Nitro-4-phenylenediamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Kumar, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2999. Available from: [Link]
Sources
- 1. リン酸(±)-α-トコフェロール 二ナトリウム塩 water-soluble α-tocopherol analog | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Diamino-4-nitrotoluene | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N1-Methyl-4-nitro-o-phenyldiamin | 41939-61-1 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Nitrotoluene(99-99-0) 13C NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3933886A - Diamino-nitro-benzene compounds - Google Patents [patents.google.com]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
